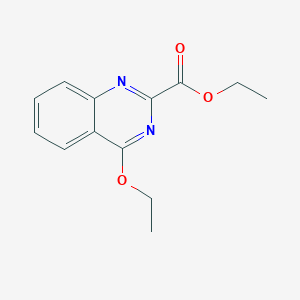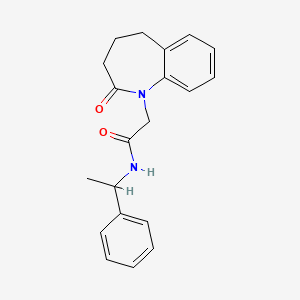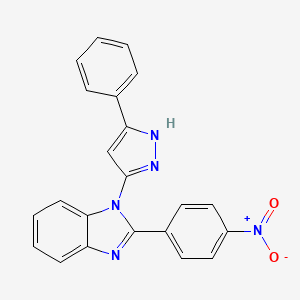![molecular formula C14H9N3 B7544186 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7544186.png)
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine, also known as PET, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of triazolopyridine derivatives and has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals.
作用機序
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine exerts its biological effects by binding to specific receptors in the body. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been found to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release in the brain. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has also been found to bind to the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been found to have several biochemical and physiological effects. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been shown to have antitumor activity by inhibiting the growth of cancer cells. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has also been found to have neuroprotective effects by preventing the death of neurons in the brain. In addition, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
実験室実験の利点と制限
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has several advantages for use in lab experiments. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine is relatively easy to synthesize and has good stability under normal laboratory conditions. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine is also highly fluorescent, making it an excellent probe for imaging biological systems. However, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has some limitations for use in lab experiments. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine is relatively hydrophobic, which can limit its solubility in aqueous solutions. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine can also be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine. One potential direction is the development of 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-based fluorescent probes for imaging biological systems. Another potential direction is the development of 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-based drugs for the treatment of cancer and other diseases. In addition, further research is needed to better understand the mechanism of action of 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine and its potential applications in various fields of scientific research.
合成法
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine can be synthesized through a variety of methods, including the Huisgen 1,3-dipolar cycloaddition reaction, Sonogashira coupling reaction, and Suzuki-Miyaura cross-coupling reaction. The most commonly used method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of azides with alkynes in the presence of a copper catalyst. The Sonogashira coupling reaction and Suzuki-Miyaura cross-coupling reaction are also effective methods for synthesizing 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine.
科学的研究の応用
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has also been studied for its potential use as a fluorescent probe for imaging biological systems. In addition, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been investigated for its potential applications in the field of materials science, including the development of organic electronic devices.
特性
IUPAC Name |
6-(2-phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c1-2-4-12(5-3-1)6-7-13-8-9-14-15-11-16-17(14)10-13/h1-5,8-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHORXEGIGLPRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN3C(=NC=N3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[2-(4-chlorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7544123.png)
![ethyl (Z)-2-cyano-3-[3-methoxy-4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B7544132.png)

![(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B7544145.png)

![1-[2-(4-benzylpiperazino)-2-oxoethyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B7544156.png)


![N-(2-furylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544167.png)
![3,3-dimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B7544171.png)
![2-[5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B7544177.png)
